molecular formula C13H14N2O2S B8707812 N-(2-Aminophenyl)-1-phenylmethanesulfonamide

N-(2-Aminophenyl)-1-phenylmethanesulfonamide

Cat. No.: B8707812
M. Wt: 262.33 g/mol
InChI Key: WMWPOLBAWLJWPR-UHFFFAOYSA-N
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Description

N-(2-Aminophenyl)-1-phenylmethanesulfonamide is an organic compound that belongs to the class of sulfonamides It features a benzylsulfonyl group attached to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Aminophenyl)-1-phenylmethanesulfonamide typically involves the reaction of benzylsulfonyl chloride with aniline under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions: N-(2-Aminophenyl)-1-phenylmethanesulfonamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-(2-Aminophenyl)-1-phenylmethanesulfonamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-Aminophenyl)-1-phenylmethanesulfonamide primarily involves its interaction with biological targets through its sulfonamide group. This group can mimic the structure of natural substrates or inhibitors, allowing the compound to bind to enzyme active sites and inhibit their activity. The molecular targets often include enzymes such as carbonic anhydrase and proteases .

Comparison with Similar Compounds

Uniqueness: N-(2-Aminophenyl)-1-phenylmethanesulfonamide is unique due to the presence of both the benzyl and sulfonamide groups, which confer specific chemical reactivity and biological activity. This dual functionality makes it a versatile compound for various applications in research and industry .

Properties

Molecular Formula

C13H14N2O2S

Molecular Weight

262.33 g/mol

IUPAC Name

N-(2-aminophenyl)-1-phenylmethanesulfonamide

InChI

InChI=1S/C13H14N2O2S/c14-12-8-4-5-9-13(12)15-18(16,17)10-11-6-2-1-3-7-11/h1-9,15H,10,14H2

InChI Key

WMWPOLBAWLJWPR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CS(=O)(=O)NC2=CC=CC=C2N

Origin of Product

United States

Synthesis routes and methods

Procedure details

The sulfonamide was synthesized from benzyl sulfonyl chloride(0.01 mol) and o-phenylene diamine(0.01 mol) by general Method C. It was purified by recrystallization from EtOH(0.87 g, 33%). EI-MS m/z 263(M+H)+.
Quantity
0.01 mol
Type
reactant
Reaction Step One
Quantity
0.01 mol
Type
reactant
Reaction Step One

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